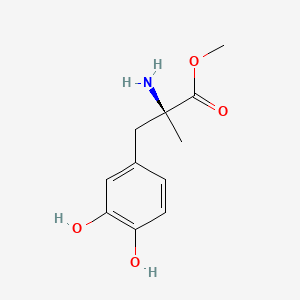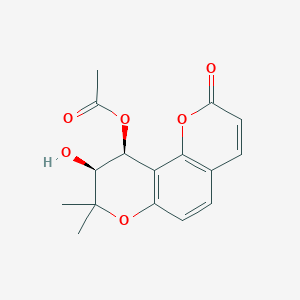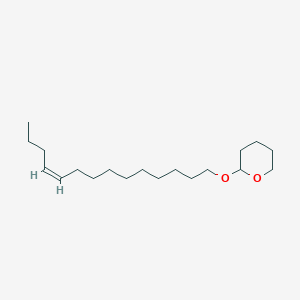
P,P-Bisaziridinyl Thiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P,P-Bisaziridinyl Thiophosphate: is a chemical compound with the molecular formula C₄H₉N₂OPS. It is known for its role as an impurity in Thiotepa, an alkylating agent used in cancer treatment . This compound is characterized by its white to off-white solid form and slight solubility in methanol and water .
Preparation Methods
Synthetic Routes and Reaction Conditions: P,P-Bisaziridinyl Thiophosphate can be synthesized through a one-pot reaction involving alkyl halides and diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation . This method is efficient and general for the synthesis of phosphorothioates.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, it is typically produced as an impurity during the synthesis of Thiotepa, which involves the reaction of hexamethylenetetramine with phosphorus pentasulfide .
Chemical Reactions Analysis
Types of Reactions: P,P-Bisaziridinyl Thiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorothioate derivatives.
Reduction: It can be reduced under specific conditions to yield simpler phosphorothioate compounds.
Substitution: The aziridine rings in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphorothioate derivatives and simpler phosphorothioate compounds .
Scientific Research Applications
Chemistry: P,P-Bisaziridinyl Thiophosphate is used as a reference material in the study of phosphorothioates and their chemical properties .
Biology: In biological research, it serves as a model compound to study the interactions of phosphorothioates with biological molecules .
Medicine: As an impurity in Thiotepa, it is indirectly involved in cancer treatment research. Thiotepa is known for its ability to alkylate DNA, thereby inhibiting cancer cell growth .
Industry: The compound is used in the production of various phosphorothioate-based chemicals and materials .
Mechanism of Action
P,P-Bisaziridinyl Thiophosphate exerts its effects primarily through its aziridine rings, which are highly reactive due to ring strain. These rings can alkylate nucleophilic sites in biological molecules, leading to the formation of cross-links in DNA and other macromolecules . This alkylation disrupts the normal function of these molecules, which is a key mechanism in its role as an impurity in Thiotepa .
Comparison with Similar Compounds
Thiotepa: An alkylating agent used in cancer treatment, known for its ability to cross-link DNA.
Phosphorothioic Acid Derivatives: Compounds with similar phosphorothioate groups but different substituents on the phosphorus atom.
Uniqueness: P,P-Bisaziridinyl Thiophosphate is unique due to its specific structure, which includes two aziridine rings and a thiophosphate group. This structure imparts distinct chemical reactivity and biological activity compared to other phosphorothioate compounds .
Properties
CAS No. |
14056-57-6 |
|---|---|
Molecular Formula |
C₄H₉N₂OPS |
Molecular Weight |
164.17 |
Synonyms |
1,1’-(Hydroxyphosphinothioylidene)bis-aziridine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)







